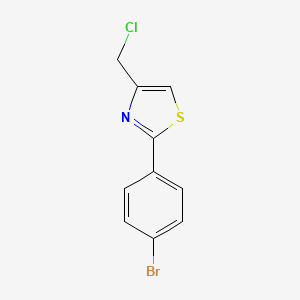

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Vue d'ensemble

Description

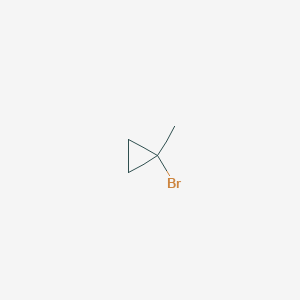

The compound "2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole" is a thiazole derivative, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to "this compound" .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of brominated phenyl compounds with thiourea or thioamides. For instance, 2-amino (4-chloro phenyl) thiazoles were synthesized by reacting p-chloro phenacyl bromide with thiourea under microwave irradiation . Similarly, the reaction of 4-(2-bromophenyl)-1,2,3-thia- and -selenadiazoles with amines in the presence of a base and copper(I) iodide led to the formation of 2-aminobenzo[b]chalcogenophenes . These methods suggest potential synthetic routes for the target compound, which may involve the use of a bromophenyl precursor and a suitable sulfur source under appropriate conditions .

Molecular Structure Analysis

The molecular and crystal structures of related thiazole compounds have been determined using X-ray diffraction and supported by density functional theory (DFT) calculations. For example, the crystal structure of a 1,3,4-thiadiazole derivative was reported with orthorhombic space group parameters and the unit cell consisted of 8 asymmetric molecules . Similarly, a hydrazone derivative of a thiazole compound crystallized in the monoclinic space group with specific cell parameters . These studies provide a basis for understanding the molecular geometry and electronic structure of thiazole derivatives, which can be applied to "this compound" .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring-opening, substitution, and complex formation. For instance, a 1,2,3-thiadiazole derivative undergoes ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . Additionally, the complex formation between a thiadiazole derivative and a benzoquinone was studied, highlighting the potential for thiazole compounds to engage in non-covalent interactions . These reactions demonstrate the reactivity of thiazole rings and their potential to form diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and chlorine, can affect the compound's polarity, reactivity, and intermolecular interactions. For example, the crystal structure of a dichloro-substituted thiazole was stabilized by intermolecular hydrogen bonds . The vibrational frequencies and electronic properties of these compounds have been studied using spectroscopic techniques and theoretical calculations, providing insights into their stability and potential applications, such as in nonlinear optics (NLO) materials . These properties are crucial for understanding the behavior of "this compound" in various environments and applications .

Applications De Recherche Scientifique

Corrosion Inhibition

Research indicates that certain thiazole derivatives, including compounds structurally related to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole, demonstrate potential as corrosion inhibitors for metals. For instance, studies employing quantum chemical and molecular dynamics simulation have explored the effectiveness of thiazole derivatives in preventing iron corrosion (Kaya et al., 2016). Another study evaluated the corrosion inhibitory effects of halogen-substituted thiazole derivatives on mild steel in sulfuric acid environments, revealing their significant potential in this area (Gong et al., 2019).

Synthesis and Structural Analysis

Various research efforts have focused on synthesizing and analyzing the structural properties of thiazole derivatives. For example, a study detailed the synthesis of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives and evaluated their biological efficacy (Rodrigues & Bhalekar, 2015). Another study synthesized 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, exploring its crystal structure and intermolecular hydrogen bonds (Iyengar et al., 2005).

Photophysical Properties

Thiazole derivatives have been studied for their photophysical properties and potential applications. For example, research on the excited-state intramolecular proton transfer (ESIPT) processes of fluorophores deriving from 2-(2′-hydroxyphenyl)thiazole provided insights into their photophysical behavior and potential applications in fluorescence and sensing technologies (Liang & Fang, 2021).

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study explored the synthesis, characterization, and antimicrobial activity of various 4-(4-bromophenyl)-thiazole derivatives, demonstrating their potential in medical and pharmaceutical applications (Kubba & Rahim, 2018).

Potential in Drug Discovery

Thiazole compounds, including those related to this compound, have been investigated for their potential in drug discovery programs. One study reported the synthesis of thiazoles with bromodifluoromethyl groups, which are useful candidates in drug discovery (Colella et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on studying the pharmacological activities of newly synthesized derivatives of similar compounds. These activities could include antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNS/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQIHPFSKRRXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480495 | |

| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35199-19-0 | |

| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)